molecular formula C18H13N3OS B13732167 (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13732167
M. Wt: 319.4 g/mol
InChI Key: GSRSVOVNHDPJPM-QXMHVHEDSA-N
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Description

(5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one: is a complex organic compound characterized by its unique structure, which includes an indole moiety, a mercapto group, and an imidazol-4-one ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 1H-indole-6-carbaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imidazol-4-one ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Saturated imidazol-4-one derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

The compound has shown potential in biological research due to its ability to interact with various biomolecules. It has been studied for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity. Its unique structure allows for the creation of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidazol-4-one ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of an indole moiety, a mercapto group, and an imidazol-4-one ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

4-hydroxy-5-[(Z)-indol-6-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-13-8-9-19-15(13)10-12)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)/b12-11-

InChI Key

GSRSVOVNHDPJPM-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C\3/C=CC4=CC=NC4=C3)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=CC=NC4=C3)O

Origin of Product

United States

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